molecular formula C31H46N6O9S2 B136571 Dansyl-Gly-Cys-Val-Leu-Ser-OH CAS No. 143744-88-1

Dansyl-Gly-Cys-Val-Leu-Ser-OH

Cat. No.: B136571
CAS No.: 143744-88-1
M. Wt: 710.9 g/mol
InChI Key: PYFRGABQIDFXHO-FAWUNYRSSA-N
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Description

Dansyl-Gly-Cys-Val-Leu-Ser-OH is a dansyl-labeled peptide. It is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins. The compound is based on the C-terminal region of H-Ras with a dansyl group attached to the N-terminus .

Mechanism of Action

Target of Action

Dansyl-Gly-Cys-Val-Leu-Ser-OH, also known as Dansyl-GCVLS, is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, particularly those involved in cell signaling pathways .

Mode of Action

Dansyl-GCVLS interacts with its target, FTase, through a process called farnesylation . This process involves the attachment of a farnesyl group to the cysteine thiol group of the Dansyl-GCVLS molecule . This action changes the environment of the dansyl group from polar to non-polar, which results in an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group .

Biochemical Pathways

The farnesylation process is a part of the larger protein prenylation pathway . This pathway is responsible for the post-translational modification of proteins, which allows them to anchor to cell membranes and participate in cell signaling . The farnesylation of Dansyl-GCVLS by FTase can be continuously monitored, making it a useful tool for studying this biochemical pathway .

Pharmacokinetics

The compound’s interaction with ftase can be continuously monitored in the presence of farnesyl diphosphate (fpp) at 505 nm using an excitation wavelength of 340 nm . This suggests that the compound has a detectable presence in the system, which is crucial for pharmacokinetic studies.

Result of Action

The farnesylation of Dansyl-GCVLS results in a decrease of the emission maximum wavelength from 565 nm to 515 nm, along with a 13-fold enhancement in fluorescence intensity at 505 nm . This change in fluorescence can be used to monitor FTase activity, making Dansyl-GCVLS a useful tool for screening potential FTase inhibitors .

Action Environment

The action of Dansyl-GCVLS is influenced by the molecular environment. The farnesylation process changes the environment of the dansyl group from polar to non-polar . This change in environment is accompanied by an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group . Therefore, the molecular environment plays a significant role in the action and efficacy of Dansyl-GCVLS.

Biochemical Analysis

Biochemical Properties

Dansyl-Gly-Cys-Val-Leu-Ser-OH plays a significant role in biochemical reactions. It interacts with the enzyme farnesyl diphosphate farnesyltransferase (FTase), which catalyzes the conversion of prenyl pyrophosphates to farnesyl pyrophosphate . The substrate is highly specific to FTase and is not recognized by geranylgeranyl transferse type I (GGTase I) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for FTase. The farnesylation of the cysteine thiol group in the compound results in the placement of the dansyl group from a polar to a non-polar molecular environment . This shift is accompanied by an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with FTase. The complete conversion of the product results in a decrease of the emission maximum wavelength from 565 nm to 515 nm, together with a 13-fold enhancement in fluorescence intensity at 505 nm . This property makes it a useful tool for continuously monitoring FTase activity in the presence of farnesyl diphosphate (FPP) at 505 nm using an excitation wavelength of 340 nm .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are primarily related to its role as a fluorogenic substrate for FTase. The fluorescence properties of the compound allow for continuous monitoring of FTase activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of farnesylation, a type of prenylation, which is a post-translational modification where a lipid moiety is added to a protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-Gly-Cys-Val-Leu-Ser-OH involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The dansyl group is introduced at the N-terminus of the peptide. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of the dansyl group, which provides a distinct fluorescence signal. This makes it particularly useful for studying FTase activity and screening potential inhibitors .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRGABQIDFXHO-FAWUNYRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N6O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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